Astakolactin

Description

Contextualizing Marine Natural Products Research

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. mbimph.com This immense ecosystem harbors a wide array of organisms that have evolved unique biochemical pathways to survive in diverse and often extreme conditions. ijbcp.com Consequently, marine organisms are a prolific source of novel secondary metabolites, which are chemical compounds not directly involved in the organism's normal growth, development, or reproduction. nih.gov These natural products often serve critical ecological roles for the producing organism, such as defense against predators, competition for space, and communication. ijbcp.compnas.org

For decades, scientists have turned to the sea to discover new chemical entities with potential applications in medicine and biotechnology. mbimph.comnih.gov Sponges (Phylum Porifera), in particular, are among the most prolific sources of marine natural products. ijbcp.com As simple, multicellular, sessile animals, they have developed sophisticated chemical defense mechanisms to protect themselves from predation and infection. ijbcp.comnih.gov Research into these compounds has led to the discovery of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The study of these substances, known as marine natural products chemistry, is a dynamic field that contributes significantly to drug discovery and our understanding of ecological interactions. mbimph.comnih.gov

Discovery and Initial Isolation of Astakolactin

This compound was first identified as a new sesterterpene metabolite during a study of the chemical constituents of the marine sponge Cacospongia scalaris. nih.govacs.org Its structure was elucidated through the interpretation of Nuclear Magnetic Resonance (NMR) data and high-resolution mass spectral measurements. nih.govacs.org

The natural source of this compound is the marine sponge Cacospongia scalaris (now also classified as Scalarispongia scalaris). nih.govnih.govwikipedia.org This species belongs to the class Demospongiae and the order Dictyoceratida, a group known to be a rich source of sesterterpenoids. acs.orgmdpi.com C. scalaris forms fleshy, often lobed, blackish colonies with a soft consistency. wikipedia.orgwikipedia.org The genus Cacospongia is recognized as a significant producer of polycyclic sesterterpenoids, many of which exhibit interesting pharmacological and ecological activities. acs.org The isolation of the first scalarane compound, scalarin, was from this same sponge species, highlighting its importance as a source of unique terpenoids. nih.govmdpi.com

| Taxonomic Classification of Source Organism | |

| Kingdom | Animalia |

| Phylum | Porifera |

| Class | Demospongiae |

| Order | Dictyoceratida |

| Family | Thorectidae |

| Genus | Cacospongia (Scalarispongia) |

| Species | C. scalaris (S. scalaris) |

This table provides the taxonomic details for the sponge Cacospongia scalaris, the natural producer of this compound.

The specific specimen of Cacospongia scalaris from which this compound was first isolated was collected by scuba diving from a depth of 30 meters in the Gulf of Astakos, Greece, in the Mediterranean Sea. nih.govacs.org C. scalaris is endemic to the Mediterranean, where it typically populates dimly lit environments such as caves and north-facing walls. wikipedia.orgwikipedia.org

The production of secondary metabolites like this compound is believed to play a crucial ecological role for the sponge. nih.gov As sessile, soft-bodied organisms, sponges rely on chemical defenses to deter predators and inhibit the growth of competing organisms or pathogens. nih.govpnas.org Terpenoids, including sesterterpenoids, are a major class of these defensive compounds. pnas.org Field feeding assays conducted during the same research that discovered this compound traced the unpalatability of the sponge to fish to fractions containing other terpenoid metabolites, supporting the role of these compounds as antifeedants. nih.govacs.org

Classification within Terpenoid Chemistry: The Sesterterpene Scaffold

This compound is classified as a sesterterpenoid. nih.govacs.org Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. They are categorized based on the number of these units they contain. Sesterterpenoids are composed of five isoprene units, giving them a characteristic C25 carbon skeleton. nih.gov

Within the broader class of sesterterpenoids, many compounds isolated from sponges, particularly from the order Dictyoceratida, feature a "scalarane" scaffold. nih.govmdpi.com This is a distinctive carbon framework consisting of four fused cyclohexane (B81311) rings. nih.gov While this compound is a sesterterpene from a scalarane-producing sponge, its own structure is a distinct bicyclic lactone. nih.govcore.ac.uk

Rationale for Research Interest in this compound

The interest in this compound stems primarily from its novel chemical structure. The continual search for new marine natural products is driven by the fact that unique molecular architectures often correlate with novel biological activities, providing potential leads for new therapeutic agents. nih.gov

Expected Biological Activities Based on Analogous Furanosesterterpenes

Furanosesterterpenes, primarily isolated from marine sponges of the order Dictyoceratida, particularly from the genera Ircinia and Psammocinia, are characterized by a furan (B31954) moiety and often a terminal tetronic acid or a similar lactone ring. nih.gov The structural class to which this compound belongs suggests a range of potential biological activities, as numerous analogous compounds have demonstrated significant pharmacological effects. nih.govnih.govnih.gov These activities are a focal point of research in the quest for new therapeutic agents from marine sources. frontiersin.orgnih.gov

The primary expected biological activities for this compound, based on its structural analogues, include cytotoxic, anti-inflammatory, and antimicrobial properties.

Cytotoxic Activity: A prominent and widely reported bioactivity of furanosesterterpenes is their cytotoxicity against various human cancer cell lines. nih.govmpg.denih.gov Many of these compounds have been shown to inhibit the proliferation of tumor cells, making them promising candidates for anticancer drug discovery. nih.govnoaa.govfau.edu For instance, several furanosesterterpenes isolated from marine sponges have demonstrated moderate to potent activity against cell lines such as KB cells (a human oral cancer cell line) and MOLT-4 (a human leukemia cell line). nih.govmpg.de The mechanism of action for some of these compounds involves the inhibition of DNA replication. nih.gov

Anti-inflammatory Activity: Several furanosesterterpenes and related furan-containing terpenoids have exhibited anti-inflammatory properties. nih.govnih.govmdpi.comresearchgate.net Their mechanisms of action can be diverse, including the inhibition of pro-inflammatory enzymes and the reduction of inflammatory mediators. For example, some furanoditerpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. nih.govnih.gov Others have demonstrated the ability to suppress the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). mdpi.com

Antimicrobial and Other Activities: The furanosesterterpene class has also been a source of compounds with antimicrobial activity, including antibacterial and antifungal effects. researchgate.net Terpenes, in general, are well-known for their antimicrobial properties. researchgate.net Furthermore, some marine sesterterpenoids have shown antiprotozoal activity. The broad spectrum of bioactivities associated with this class of compounds underscores the potential of this compound to exhibit similar effects.

The following table summarizes the expected biological activities of this compound based on the activities reported for analogous furanosesterterpenes.

| Biological Activity | Observed Effects in Analogous Furanosesterterpenes | Potential Mechanism of Action |

| Cytotoxic | Inhibition of proliferation of various human tumor cell lines (e.g., KB cells, MOLT-4). nih.govmpg.de | Inhibition of DNA replication, induction of apoptosis. nih.govnih.gov |

| Anti-inflammatory | Reduction of pro-inflammatory mediators such as nitric oxide (NO) and TNF-α. nih.govmdpi.com | Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX); modulation of inflammatory signaling pathways. nih.gov |

| Antimicrobial | Activity against bacteria and fungi. researchgate.net | Disruption of microbial cell membranes, inhibition of essential enzymes. |

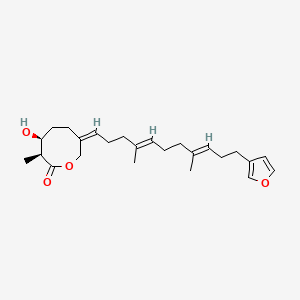

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O4 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(3S,4S,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one |

InChI |

InChI=1S/C25H36O4/c1-19(7-4-8-20(2)10-6-12-23-15-16-28-17-23)9-5-11-22-13-14-24(26)21(3)25(27)29-18-22/h7,10-11,15-17,21,24,26H,4-6,8-9,12-14,18H2,1-3H3/b19-7+,20-10+,22-11-/t21-,24-/m0/s1 |

InChI Key |

VRWCUJQWBMHNBO-MJGZZVEBSA-N |

SMILES |

CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |

Isomeric SMILES |

C[C@H]1[C@H](CC/C(=C/CC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/COC1=O)O |

Canonical SMILES |

CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |

Synonyms |

astakolactin |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Determination of Astakolactin

Initial Spectroscopic Characterization and Proposed Structures

Upon its isolation, Astakolactin underwent initial characterization using a suite of spectroscopic methods to propose its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of organic structure determination, was instrumental in the initial characterization of this compound beilstein-journals.orguzh.chazooptics.comembl-hamburg.delibretexts.orgiastate.eduenfist.si. ¹H and ¹³C NMR spectra provided critical data regarding the number and types of protons and carbon atoms, their electronic environments, and their connectivity through analysis of chemical shifts, signal intensities (integration), and spin-spin splitting patterns (multiplicity) azooptics.comlibretexts.org. These analyses were crucial for proposing the initial molecular framework of this compound, including the furan (B31954) ring and the proposed eight-membered lactone moiety beilstein-journals.org.

Mass spectrometry (MS) plays a vital role in determining the molecular weight and, consequently, the molecular formula of a compound uomustansiriyah.edu.iqchemguide.co.ukvanderbilt.edukg.ac.rsyoutube.com. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides a fundamental piece of information for structure elucidation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental composition and thus the molecular formula uomustansiriyah.edu.iqchemguide.co.ukvanderbilt.edukg.ac.rs. This information serves as a critical constraint when proposing and verifying potential molecular structures.

Challenges and Revisions in Structural Assignment

Despite initial characterization, discrepancies arose when synthetic efforts aimed at replicating the proposed structure encountered differences in spectroscopic data compared to the natural product.

The total synthesis of the initially proposed structure of this compound revealed significant differences in the spectroscopic data, particularly in the ¹H and ¹³C NMR spectra beilstein-journals.orgresearchgate.net. Specifically, the chemical shifts corresponding to the atoms within the proposed eight-membered lactone ring moiety (C-1 to C-7) in the synthetic compounds did not precisely match those reported for the natural this compound beilstein-journals.orgresearchgate.net. Similar discrepancies were also observed for a synthesized diastereomer beilstein-journals.orgresearchgate.net. These findings strongly suggested that the initial structural assignment, particularly the presence of the eight-membered lactone, was likely incorrect for the naturally occurring compound beilstein-journals.orgresearchgate.net.

The observed spectroscopic discrepancies between the natural product and its synthesized proposed structure necessitated a re-evaluation of this compound's molecular architecture beilstein-journals.orgacs.orgresearchgate.net. Researchers hypothesized that the structural differences were localized to the lactone ring region, leading to the proposal of alternative structural motifs. One such revision suggested that natural this compound might contain a tetrahydropyran (B127337) moiety instead of the initially proposed eight-membered lactone acs.org. Methodologies employed for this re-evaluation included the synthesis of these revised structures and a detailed comparison of their spectroscopic data (NMR, MS) with that of the isolated natural product beilstein-journals.orgacs.orgresearchgate.net.

Confirmation of Absolute Stereochemistry

Following the structural revision, efforts focused on confirming the absolute stereochemistry of the newly proposed structure of this compound.

The asymmetric total synthesis of the revised structure of this compound was successfully achieved acs.orgacs.orgnih.gov. The spectroscopic data and specific rotation values obtained from the synthesized compound were found to match well with those reported for the naturally occurring this compound acs.orgacs.orgnih.gov. This congruence provided strong evidence for the correctness of the revised structure and its absolute configuration. While specific methods for this compound's absolute stereochemistry confirmation are detailed in the primary literature, general techniques for establishing absolute stereochemistry include methods such as Mosher ester analysis, X-ray crystallography, and chiroptical spectroscopy (e.g., Circular Dichroism) researchgate.netnih.govusm.edu. The successful synthesis and spectroscopic matching validated the stereochemical assignments of the revised this compound structure.

Chiral Synthesis for Stereochemical Assignment

The establishment of this compound's stereochemistry has been significantly aided by the development of its total synthesis. Through the application of stereoselective synthetic routes, researchers have been able to construct the molecule with defined configurations at its chiral centers, thereby confirming or revising proposed structural assignments nih.govnih.gov. Key transformations employed in these synthetic efforts have been instrumental in achieving this goal. For instance, the Johnson-Claisen rearrangement and asymmetric Mukaiyama aldol (B89426) reactions have been utilized to introduce chirality and build complex carbon frameworks with control over stereochemistry nih.govnih.gov. Furthermore, reactions such as MNBA-mediated lactonization and Mitsunobu-type cyclodehydration have played crucial roles in forming cyclic structures and confirming stereochemical outcomes nih.govnih.gov. The successful synthesis of this compound, particularly its enantiomers, provides a definitive method for assigning its absolute stereochemistry, complementing other analytical techniques nih.gov.

Table 1: Key Synthetic Transformations in this compound Stereochemical Assignment

| Transformation | Role in Stereochemical Assignment | Source |

| Johnson-Claisen rearrangement | Establishment of key carbon-carbon bonds with stereochemical control | nih.gov, nih.gov |

| Asymmetric Mukaiyama aldol reaction | Introduction of chirality at specific centers | nih.gov, nih.gov |

| MNBA-mediated lactonization | Ring closure with potential stereochemical implications | nih.gov |

| Mitsunobu-type cyclodehydration | Facilitation of cyclization and stereochemical confirmation | nih.gov |

Spectroscopic and Optical Rotation Comparison with Natural Product

The structural and stereochemical assignments derived from synthetic efforts are rigorously validated by comparing the synthesized compounds with the naturally occurring this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are employed to analyze the molecular structure, connectivity, and functional groups psu.edu. The optical rotation of a chiral compound, measured as specific rotation at a standard wavelength (typically the sodium D line at 589.3 nm), provides a quantitative measure of its enantiomeric composition and absolute configuration researchgate.netjascoinc.commasterorganicchemistry.com.

Research has demonstrated that the spectroscopic data (e.g., NMR spectra) and the specific rotation values of synthesized this compound closely match those reported for the natural isolate nih.gov. This concordance serves as strong evidence for the correctness of both the proposed molecular structure and its absolute stereochemistry nih.gov. The comparison of these physical and spectral properties is a cornerstone in confirming the identity and stereochemical integrity of complex natural products like this compound psu.edu.

Table 2: Comparison of Spectroscopic and Optical Rotation Data

| Parameter Type | Comparison Outcome | Significance | Source |

| Spectroscopic Data (NMR, MS) | Matched well with natural product | Confirmed structural identity | nih.gov, psu.edu |

| Specific Rotation (Optical Rotation) | Matched well with natural product | Confirmed absolute stereochemistry | nih.gov |

Mentioned Compounds:

this compound

(-)-Astakolactin

Biological Research Perspectives and Potential Mechanisms of Action of Astakolactin

Exploratory Investigations into Biological Activities

Initial studies on Astakolactin primarily focused on its isolation and structural elucidation. Consequently, there is a noticeable lack of comprehensive reports on its direct biological effects.

Absence or Limited Reporting of Direct Biological Tests in Early Studies

Early research concerning this compound did not extensively document its biological activities. The primary focus of these initial investigations was the isolation of the compound and the determination of its chemical structure. As a result, there is a significant gap in the scientific literature regarding experimentally verified biological effects of this compound.

Hypothesized Bioactivity Based on Structural Homology to Known Active Natural Products (e.g., Variabilin)

Much of the presumed bioactivity of this compound stems from its structural similarity to other sesterterpenoids, most notably Variabilin. Sesterterpenoids, as a class, are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Variabilin, a well-studied marine sesterterpenoid, has demonstrated significant antiviral and anti-inflammatory effects. This structural analogy suggests that this compound might possess similar pharmacological properties, although this remains to be confirmed through direct experimental validation.

Theoretical Postulations on Molecular Targets and Pathways (if any, in a non-therapeutic context)

In the absence of direct experimental data for this compound, theoretical mechanisms of action can be inferred from the known interactions of the broader sesterterpenoid class of molecules.

Putative Interactions with Biological Macromolecules

Sesterterpenoids are known to interact with various biological macromolecules, which could be potential targets for this compound. Some compounds within this class have been shown to inhibit enzymatic activity and modulate receptor signaling. researchgate.netnih.govrsc.org For instance, certain sesterterpenoids are known to interact with enzymes such as tubulin-tyrosine ligase and phospholipase A2. Furthermore, the sesterterpenoid ophiobolin A has been observed to affect the permeability of the plasma membrane to potassium ions. nih.gov These examples from related compounds suggest that this compound could potentially exert biological effects through interaction with similar protein targets or by influencing ion channel functions.

Potential Influence on Cellular Processes (e.g., membrane interaction, enzymatic pathways)

Based on the activities of other sesterterpenoids, it is plausible that this compound could influence various cellular processes. Terpenoids, in general, are recognized for their roles in membrane organization and regulation. frontiersin.org Some sesterterpenoids are produced by organisms like marine sponges to disrupt the microbial membranes of predators. rsc.org This suggests a potential for this compound to interact with and alter the properties of cellular membranes. Additionally, the known ability of sesterterpenoids to inhibit enzymes and modulate signaling pathways indicates that this compound could potentially interfere with key enzymatic pathways within the cell. researchgate.netnih.govrsc.org

Advanced Research Methodologies for Astakolactin Studies

Advanced Spectroscopic Techniques for Fine Structural Detail

The definitive structural elucidation of complex natural products like Astakolactin relies heavily on the detailed interpretation of spectroscopic data. While standard 1D and 2D Nuclear Magnetic Resonance (NMR) techniques provide the basic framework, advanced methods are crucial for determining subtle stereochemical details.

The journey to confirm this compound's structure highlights the power of combining synthesis with comparative spectroscopy. After the total synthesis of the initially proposed structure was completed, a meticulous comparison of the ¹H and ¹³C NMR spectra of the synthetic compound with the data reported for the natural isolate revealed significant discrepancies. beilstein-journals.orgbeilstein-journals.org This led to a structural revision. vliz.be The subsequent synthesis of a new proposed structure, and its diastereomers, allowed for a direct comparison of their spectroscopic fingerprints with the natural product, ultimately confirming the correct relative and absolute stereochemistry. researchgate.net

Specifically, differences in the chemical shifts (Δδ) of key protons, particularly those within the eight-membered lactone ring and adjacent stereocenters, were instrumental in distinguishing between the synthetic diastereomers and the natural compound. beilstein-journals.org While not explicitly detailed in the literature for this compound, other advanced NMR experiments such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) are often employed for complex molecules to unambiguously trace the carbon skeleton. waikato.ac.nz Furthermore, techniques like Vibrational Circular Dichroism (VCD) can provide valuable information on the absolute configuration of molecules with chiral centers. mext.go.jptus.ac.jp

| Proton Position | Natural this compound (δ ppm) | Synthetic Isomer 1 (δ ppm) | Synthetic Isomer 2 (δ ppm) | Significance of Difference |

|---|---|---|---|---|

| H-2 | 2.58 | 2.75 | 2.59 | Distinguishes stereochemistry at C2/C3 |

| H-3 | 5.10 | 4.95 | 5.11 | Confirms relative configuration of lactone ring substituents |

| H-7 | 5.45 | 5.45 | 5.30 | Indicates differences in overall molecular conformation |

Computational Chemistry Approaches for Conformation and Reactivity

Computational chemistry serves as a powerful predictive tool in modern natural product research, offering insights into molecular structure, stability, and spectroscopic properties that are difficult to obtain through experimental means alone. For this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for confirming its proposed structure.

By calculating the theoretical NMR chemical shifts for various possible stereoisomers of this compound, researchers can compare these predictions with the experimental data. A strong correlation between the calculated and observed spectra provides compelling evidence for the correct structural assignment. This approach is especially useful for complex molecules with multiple chiral centers and conformational flexibility, where several isomers may have very similar but distinct NMR profiles.

Furthermore, computational models can be used to explore the conformational landscape of this compound's flexible eight-membered lactone ring and non-conjugated triene chain. bioinfopublication.org Understanding the preferred low-energy conformations is crucial for interpreting reactivity and potential biological interactions. Theoretical studies can also shed light on reaction mechanisms, such as the key MNBA-mediated lactonization step used in its total synthesis, helping to rationalize the observed stereochemical outcomes. bioinfopublication.orgresearchgate.net

In Vitro Biosynthetic Pathway Elucidation Methodologies

While the total synthesis of this compound has been achieved, its natural biosynthesis within the marine sponge or its associated microorganisms remains an area for future investigation. Elucidating this pathway requires specialized in vitro techniques to trace the molecular assembly from simple precursors.

A primary method for mapping a biosynthetic pathway is through isotope labeling studies. This involves feeding the source organism, Cacospongia scalaris, with precursors enriched with stable isotopes, such as ¹³C-labeled sodium acetate (B1210297) or mevalonic acid. As the organism metabolizes these labeled precursors and incorporates them into sesterterpenoids, the resulting this compound will contain an enhanced ¹³C signal at specific positions.

After isolation, the labeled this compound is analyzed by ¹³C NMR spectroscopy. The pattern of isotope incorporation reveals which carbon atoms of the final structure are derived from which precursors, effectively creating a map of the carbon-carbon bond formations that occur during biosynthesis. This technique has been widely used to determine that many terpenoids are constructed from isoprene (B109036) units.

To understand the specific transformations in greater detail, enzymatic studies are performed. This methodology involves preparing a cell-free extract from the source sponge, which contains the organism's enzymatic machinery. This extract is then incubated with potential precursors and necessary co-factors to observe the formation of this compound or its intermediates in vitro.

The key enzymes responsible for the biosynthesis, such as terpene cyclases that construct the core carbon skeleton, can then be isolated and purified from the extract. By studying the activity of these isolated enzymes with various substrates, researchers can characterize each specific step in the biosynthetic sequence. This approach allows for a detailed understanding of the catalysts and mechanisms that nature employs to construct complex molecules like this compound.

Chemoenzymatic Synthesis Approaches for Novel Analogues

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the high selectivity and efficiency of biological catalysts to create novel molecules. This approach is particularly valuable for generating analogues of complex natural products like this compound for structure-activity relationship (SAR) studies.

The total synthesis of this compound provides a robust chemical platform for creating the core structure. csj.jp From this core, or from advanced synthetic intermediates, enzymes can be used to perform specific modifications that are challenging to achieve with conventional chemical reagents. For instance, enzymes such as hydroxylases, methyltransferases, or glycosyltransferases could be employed to selectively functionalize specific positions on the this compound scaffold. This strategy allows for the rapid generation of a library of novel analogues, each with a precise structural modification, which can then be evaluated for enhanced or altered biological activity. The MNBA-mediated lactonization method used in the total synthesis could also be applied to various precursors to create a range of derivative lactone structures. csj.jp

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Strategies

Future research should focus on integrating principles of green chemistry to enhance sustainability. This includes exploring biocatalysis, enzymatic transformations, and chemoenzymatic approaches, which offer milder reaction conditions, higher selectivity, and reduced environmental impact compared to traditional chemical methods mdpi.comtandfonline.comtandfonline.comhilarispublisher.com. The use of renewable starting materials, eco-friendly solvents (such as water), and biodegradable catalysts could significantly reduce the ecological footprint of Astakolactin synthesis. Furthermore, biomimetic strategies that mimic natural biosynthetic pathways could lead to more efficient and innovative synthetic routes mdpi.combibliotekanauki.pl.

Comprehensive Biological Activity Profiling and High-Throughput Screening

While this compound itself is described as possessing "considerable biological properties" hilarispublisher.comnih.gov, detailed, specific biological activity data for this compound are not extensively reported in the literature. However, related scalarane sesterterpenoids, which share structural similarities, have demonstrated a broad spectrum of bioactivities, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer effects nih.govchimia.chuv.esscielo.brmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com. For instance, some scalaranes have shown moderate cytotoxicity against various cancer cell lines with GI50 values ranging from 4.2 to 72 μM mdpi.commdpi.com, and others have exhibited inhibitory effects on nitric oxide production researchgate.net.

There is a significant opportunity to conduct comprehensive biological activity profiling and high-throughput screening of this compound. Such studies could involve evaluating its efficacy against diverse cancer cell lines, various microbial pathogens (bacteria, fungi), inflammatory pathways, and other relevant biological targets. This systematic investigation is essential for uncovering the full therapeutic potential of this compound.

Elucidation of the Complete Biosynthetic Pathway in Marine Sponges

Sesterterpenoids, including this compound, are biosynthesized from geranylfarnesyl pyrophosphate (GFPP) hilarispublisher.comresearchgate.net. Recent groundbreaking research suggests that the terpene synthases (TSs) responsible for sesterterpene biosynthesis in marine sponges may originate from the sponge animal host itself, rather than its symbiotic microorganisms, challenging earlier assumptions norceresearch.nopnas.orgresearchgate.netrsc.orgnih.govkkp.go.id. However, the specific biosynthetic pathway leading to this compound within Cacospongia scalaris remains to be elucidated.

Future research should focus on unraveling this pathway. This could involve genomic and transcriptomic analyses of Cacospongia scalaris to identify genes encoding terpene synthases and related enzymes. Heterologous expression of these identified genes in suitable host organisms would be crucial for confirming their role in this compound production and understanding the enzymatic mechanisms involved. Such insights could also pave the way for biotechnological production of this compound.

Structure-Activity Relationship (SAR) Investigations of this compound Scaffold

Structure-Activity Relationship (SAR) studies are indispensable in drug discovery, as they correlate molecular structure with biological activity, guiding the optimization of lead compounds chimia.chbeilstein-journals.orgresearchgate.netbeilstein-journals.orgflinders.edu.au. While the structure of this compound has been confirmed through total synthesis chimia.chtandfonline.comrsc.org, detailed SAR investigations involving the synthesis and biological evaluation of this compound analogs are notably absent.

Future research should prioritize SAR studies of the this compound scaffold. This would involve synthesizing a library of this compound derivatives with systematic modifications to different parts of the molecule and subsequently testing their biological activities. Such investigations would help identify key structural motifs responsible for any observed bioactivity, potentially leading to the design of more potent, selective, or pharmacokinetically favorable analogs for therapeutic development.

Exploration of Ecological Roles and Chemical Ecology of this compound

Marine natural products, including sesterterpenoids, frequently serve crucial ecological functions for sessile marine organisms like sponges. These roles often involve chemical defense against predation, competition, or microbial fouling nih.govuv.esnih.govrsc.orgnih.govichemc.ac.lk. Scalarane sesterterpenoids, in particular, are recognized as "eco-physiological mediators (chemical defense)" uv.es. Anecdotal evidence suggests that the sponge Cacospongia scalaris is unpalatable to fish, with fractions containing related compounds being traced as the cause researchgate.netnih.gov.

The specific ecological role of this compound within its host sponge, Cacospongia scalaris, and its contribution to the sponge's defense mechanisms or interactions with other marine organisms remain largely unexplored. Chemical ecology studies could provide valuable insights into these functions, potentially revealing novel biological activities or modes of action.

Application of this compound as a Chiral Building Block in Organic Synthesis

The complex stereochemistry of this compound, featuring multiple stereocenters, has been addressed through asymmetric synthesis during its total synthesis nih.govchimia.chresearchgate.nettandfonline.comrsc.org. Marine natural products with intricate chiral architectures are often valuable as chiral building blocks or synthons for the construction of other complex molecules, particularly in the pharmaceutical industry researchgate.netscielo.brnih.govflinders.edu.aupageplace.descielo.br.

This compound's unique scaffold and inherent chirality present a potential opportunity for its application as a chiral synthon. Future research could investigate the feasibility of using this compound or its synthetic intermediates as starting materials for the synthesis of novel chemical entities, leveraging its pre-existing stereochemical complexity to streamline the synthesis of other valuable compounds.

Compound List:

this compound

Scalarane sesterterpenoids (general class)

16-acetoxy-dihydrodeoxoscalarin

Furoscalarol

Deoxoscalarin

Manoalide (related sesterterpene)

Luffolide (related sesterterpene)

Cacospongionolide F (related sesterterpene)

Q & A

Q. What established synthetic routes exist for Astakolactin, and what are their comparative yields and stereochemical outcomes?

The asymmetric total synthesis of (21R,22S)-Astakolactin, reported by Shiina et al., employs stereoselective strategies such as Sharpless epoxidation or enzymatic resolution to control chiral centers . Key steps include lactonization and selective protecting group strategies. Yield optimization often involves iterative adjustments to reaction conditions (e.g., temperature, catalyst loading). For reproducibility, researchers should document solvent purity, catalyst sources, and spectroscopic validation of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) is essential for assigning stereochemistry and confirming lactone ring formation. High-resolution mass spectrometry (HRMS) validates molecular formulae, while X-ray crystallography provides definitive stereochemical proof for crystalline derivatives. Researchers must report solvent peaks, calibration standards, and comparison to literature data for transparency .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). Use positive and negative controls to validate assay conditions. For example, phosphatidylcholine assay protocols recommend triplicate measurements, curve-fitting for IC₅₀ calculations, and statistical validation via ANOVA to ensure reproducibility .

Advanced Research Questions

Q. What methodologies resolve enantiomeric impurities in this compound synthesis, and how are they quantified?

Advanced chiral separation techniques, such as HPLC with chiral stationary phases or capillary electrophoresis, can isolate enantiomers. Quantification requires calibration with enantiomerically pure standards. Researchers should report enantiomeric excess (ee) using integration of chromatogram peaks or Mosher’s ester analysis for absolute configuration confirmation .

Q. How can conflicting bioactivity data for this compound across studies be systematically addressed?

Conduct a meta-analysis of existing data to identify variables such as cell line specificity, assay conditions (e.g., pH, temperature), or compound purity. Use sensitivity analysis to isolate confounding factors. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or incubation times, necessitating standardized protocols .

Q. What computational tools are effective for modeling this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while density functional theory (DFT) calculations elucidate electronic properties influencing reactivity. Validate models with experimental data, such as mutagenesis studies or kinetic isotope effects, to refine predictive accuracy .

Q. How do researchers optimize this compound’s synthetic route for scalability without compromising stereoselectivity?

Apply quality-by-design (QbD) principles: identify critical process parameters (CPPs) via Design of Experiments (DoE). For instance, varying catalyst loading or reaction time in a fractional factorial design can balance yield and ee. Continuous flow synthesis may improve reproducibility for large-scale production .

Methodological Considerations

- Data Contradictions : Address outliers by re-examining raw spectral data (e.g., NMR peak integration errors) or replicating experiments with independent batches .

- Assay Validation : Follow guidelines from analytical chemistry journals, including linearity, precision, and accuracy checks. Report limits of detection (LOD) and quantification (LOQ) for bioactivity assays .

- Stereochemical Reporting : Use Cahn-Ingold-Prelog descriptors and include crystallographic data in supporting information for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.